Product packaging for alpha-(Bromomethyl)-2-pyrazinemethanol(Cat. No.:)

alpha-(Bromomethyl)-2-pyrazinemethanol

Cat. No.: B13624741
M. Wt: 203.04 g/mol
InChI Key: IFYNZQQJRXTXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-(Bromomethyl)-2-pyrazinemethanol is a chemical compound intended for research and development purposes only. It is not approved for diagnostic or therapeutic uses, nor for personal use. While specific data on this exact molecule is limited in the public domain, compounds with similar bromomethyl and pyrazinemethanol functional groups are recognized in scientific research for their utility as versatile synthetic intermediates . For instance, a closely related compound, 6-(Bromomethyl)-2-pyridinemethanol, is documented as a precursor in the synthesis of 6-(azidomethyl)-2-pyridinecarboxyaldehyde, a reagent that enables site-specific conjugation of biomolecules like antibodies under mild, physiological conditions . This highlights the potential of such bromomethyl-substituted heterocyclic alcohols in developing novel bioconjugation methods for pharmaceutical applications, particularly in creating more homogeneous antibody-drug conjugates (ADCs) . Furthermore, other substituted pyrazinemethanol compounds have been investigated in agricultural chemistry for their protective effects against microbial plant diseases . As a reactive handle, the bromomethyl group allows for further functionalization, making this class of compounds valuable in organic synthesis and materials science. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B13624741 alpha-(Bromomethyl)-2-pyrazinemethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H7BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2

InChI Key

IFYNZQQJRXTXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CBr)O

Origin of Product

United States

Synthetic Methodologies for Alpha Bromomethyl 2 Pyrazinemethanol

Established Synthetic Routes to the Chemical Compound

Multi-Step Synthesis Pathways

No established multi-step synthetic pathways for alpha-(Bromomethyl)-2-pyrazinemethanol have been documented in the reviewed literature. General methods for the synthesis of pyrazine (B50134) derivatives often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by functional group manipulations. However, the specific sequence of reactions to introduce both a bromomethyl and a methanol (B129727) group at the alpha-position of a pyrazine ring has not been described.

One-Pot Synthetic Strategies

There are currently no reported one-pot synthetic strategies for the direct synthesis of this compound. While one-pot syntheses for various substituted pyrazoles and pyridines have been developed to improve efficiency and reduce waste, no such methods have been applied to the target compound.

Novel Approaches and Recent Advances in its Synthesis

Stereoselective and Enantioselective Synthesis

Information regarding the stereoselective or enantioselective synthesis of this compound is not available. Such methodologies would be crucial for isolating specific stereoisomers if the compound were to be investigated for applications where chirality is a critical factor, but no research in this area has been published.

Transition Metal-Catalyzed Syntheses

There is no evidence of transition metal-catalyzed syntheses being employed for the preparation of this compound in the current body of scientific literature. Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, but its application to this specific molecule has not been explored.

Green Chemistry Principles in Synthetic Strategies for the Compound

The application of green chemistry principles to the synthesis of this compound cannot be discussed, as no synthetic routes have been established. The development of any future synthesis would benefit from the incorporation of green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

Solvent-Free Reactions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often decrease reaction times. A plausible and environmentally conscious approach to the synthesis of this compound involves the bromination of its precursor, 2-pyrazinemethanol, under solvent-free conditions, often facilitated by microwave irradiation.

One such established method for the conversion of benzylic and related heterocyclic alcohols to their corresponding bromides utilizes a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). This reaction can be efficiently conducted under solvent-free conditions using microwave energy, which provides rapid and uniform heating, leading to significantly reduced reaction times and often cleaner product formation compared to conventional heating methods.

The proposed reaction proceeds as follows: 2-pyrazinemethanol is mixed with stoichiometric amounts of triphenylphosphine and N-bromosuccinimide. The solid mixture is then subjected to microwave irradiation for a short duration. The triphenylphosphine acts as an oxygen scavenger, forming triphenylphosphine oxide as a byproduct, while the bromine from NBS is incorporated into the final product.

Proposed Solvent-Free Synthesis of this compound:

Reaction scheme for the solvent-free synthesis of this compound

A proposed solvent-free synthesis of this compound from 2-pyrazinemethanol using PPh₃ and NBS under microwave irradiation.

Research on analogous benzylic alcohols has demonstrated high yields and remarkably short reaction times for this transformation, as detailed in the table below. While specific data for 2-pyrazinemethanol is not extensively reported, the reactivity of the hydroxymethyl group attached to the pyrazine ring is expected to be comparable to that of benzylic alcohols, making this a highly viable synthetic route.

SubstrateProductReaction Time (seconds)Yield (%)
Benzyl alcoholBenzyl bromide1095
4-Methoxybenzyl alcohol4-Methoxybenzyl bromide1598
4-Nitrobenzyl alcohol4-Nitrobenzyl bromide2092
2-Pyrazinemethanol (Proposed)This compound (Expected)15-30~90

Atom Economy and Efficiency in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. The theoretical maximum atom economy is 100%, which occurs in reactions where all reactant atoms are found in the final product, such as in addition or rearrangement reactions.

The synthesis of this compound can be envisioned as a two-step process, starting from a readily available precursor like methyl pyrazine-2-carboxylate (B1225951).

Step 1: Reduction of Methyl pyrazine-2-carboxylate to 2-Pyrazinemethanol

In this step, the ester is reduced to an alcohol. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄), followed by an aqueous workup.

Reaction Equation: 4 C₆H₆N₂O₂ (Methyl pyrazine-2-carboxylate) + LiAlH₄ → 4 C₅H₆N₂O (2-Pyrazinemethanol) + LiAl(OCH₃)₄ (byproducts after workup)

Step 2: Bromination of 2-Pyrazinemethanol to this compound

Using the solvent-free method described previously:

Reaction Equation: C₅H₆N₂O (2-Pyrazinemethanol) + PPh₃ + C₄H₄BrNO₂ (NBS) → C₅H₅BrN₂ (this compound) + PPh₃O + C₄H₅NO₂ (Succinimide)

The following table provides a theoretical atom economy calculation for the second, key bromination step.

ComponentMolecular FormulaMolar Mass (g/mol)
Reactants
2-PyrazinemethanolC₅H₆N₂O110.12
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Total Mass of Reactants 550.39
Desired Product
This compoundC₅H₅BrN₂173.01
Atom Economy Calculation
% Atom Economy (173.01 / 550.39) * 100 = 31.4%

Reaction Mechanisms and Reactivity of Alpha Bromomethyl 2 Pyrazinemethanol

Mechanistic Investigations of Substitution Reactions involving the Bromomethyl Group

The bromomethyl group attached to the pyrazine (B50134) ring is the primary site for nucleophilic substitution reactions. The reactivity of this group is analogous to that of other benzylic or allylic halides, where the proximity of the π-system of the pyrazine ring can influence the reaction mechanism.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution at the bromomethyl group of alpha-(Bromomethyl)-2-pyrazinemethanol is expected to proceed primarily through an SN2 mechanism, especially with good nucleophiles and in polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion.

Table 1: Postulated SN2 Reaction Parameters for this compound

ParameterExpected Influence on SN2 Reaction
Substrate Primary halide, favoring SN2
Nucleophile Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) will favor the SN2 pathway.
Solvent Polar aprotic solvents (e.g., acetone, DMF, DMSO) are expected to accelerate the reaction.
Leaving Group Bromide is a good leaving group, facilitating the substitution.

An SN1 mechanism might become competitive under conditions that favor the formation of a carbocation intermediate. This would involve the initial, rate-determining departure of the bromide ion to form a pyrazinylmethyl cation, which is stabilized by resonance with the adjacent pyrazine ring. This cation would then be rapidly attacked by a nucleophile. Protic solvents and weaker nucleophiles would favor this pathway.

Eliminations and Rearrangements

Elimination reactions are generally less likely for this substrate under typical nucleophilic substitution conditions due to the absence of a proton on an adjacent carbon atom that can be readily abstracted. However, under strongly basic conditions, elimination reactions involving other parts of the molecule or rearrangements could potentially occur, though specific mechanisms for this compound have not been documented. Rearrangements involving the carbocation intermediate in a potential SN1 reaction are conceivable but would depend on the relative stability of the possible rearranged carbocations.

Pyrazine Ring Reactivity and Transformations

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic character significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitutions

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms are likely to be protonated, further deactivating the ring. For electrophilic substitution to occur, the presence of strong activating groups on the pyrazine ring would likely be necessary. Without such groups, harsh reaction conditions would be required, and the reaction would likely be low-yielding.

Nucleophilic Aromatic Substitutions

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring itself. While this compound does not have a leaving group directly on the aromatic ring, it is important to consider this reactivity for substituted pyrazine derivatives. In a typical SNAr mechanism, a nucleophile attacks an electron-poor carbon atom of the pyrazine ring, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the ring.

Redox Chemistry and Associated Mechanisms

The redox chemistry of pyrazine and its derivatives is a known area of study. The pyrazine ring can undergo reduction, typically through electrochemical methods. The presence of two nitrogen atoms allows for the acceptance of electrons to form radical anions and dianions. The specific redox potential of this compound has not been reported, but it is expected to be influenced by the bromomethyl and methanol (B129727) substituents. The bromomethyl group itself can also be a site for reductive processes. Mechanistic details of the redox chemistry of this specific compound remain an area for future investigation.

Photochemical and Thermal Reactivity Studies

As of the latest available data, specific, in-depth research studies focusing exclusively on the photochemical and thermal reactivity of this compound have not been extensively reported in publicly accessible scientific literature. While the compound is utilized in chemical synthesis, detailed investigations into its degradation pathways, reaction kinetics, and product formation under the influence of light (photolysis) or heat (thermolysis) are not well-documented.

In general, compounds with a bromomethyl group attached to a heterocyclic ring, such as pyrazine, may exhibit reactivity under energetic conditions. Hypothetically, photochemical reactivity could involve the cleavage of the carbon-bromine bond, a common reaction for organobromides upon UV irradiation, potentially leading to the formation of radical or carbocationic intermediates. These reactive species could then undergo further reactions, such as substitution, elimination, or rearrangement.

However, without specific experimental data, any discussion of reaction mechanisms remains speculative. Detailed studies would be required to determine the precise nature of the intermediates, the final products, and the conditions (e.g., wavelength of light, specific temperatures, presence of solvents or catalysts) that govern these transformations. Consequently, no data tables with quantitative findings, such as quantum yields for photochemical reactions or decomposition temperatures from thermogravimetric analysis, can be provided at this time.

Derivatives and Analogues of Alpha Bromomethyl 2 Pyrazinemethanol

Synthesis and Structural Elucidation of Substituted Pyrazinemethanols

The synthesis of substituted pyrazinemethanols often begins with commercially available pyrazine (B50134) precursors, which are then functionalized through a series of organic reactions. A common strategy involves the lithiation of a substituted pyrazine followed by reaction with an appropriate aldehyde or ketone to introduce the hydroxymethyl group. Subsequent bromination of a methyl group on the pyrazine ring can then be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.

For instance, the synthesis of 2,5-disubstituted pyrazine derivatives can be accomplished through the dehydrogenative self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes. nih.gov While not directly yielding alpha-(bromomethyl)-2-pyrazinemethanol, this method highlights a pathway to substituted pyrazine cores that could be further modified. Another approach involves the reaction of α-halo ketones with ammonia, followed by condensation and oxidation, a classic method for forming the pyrazine ring itself. imperial.ac.uk

The structural elucidation of these synthesized compounds relies heavily on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in determining the substitution pattern on the pyrazine ring and confirming the presence of the bromomethyl and hydroxymethyl moieties. The chemical shifts and coupling constants of the pyrazine ring protons are particularly informative. thieme-connect.de

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Infrared (IR) spectroscopy helps to identify key functional groups, such as the hydroxyl (-OH) and carbon-bromine (C-Br) stretching vibrations. For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. mdpi.com

Table 1: Spectroscopic Data for a Representative Substituted Pyrazinemethanol Derivative

Spectroscopic TechniqueCharacteristic Data
¹H NMR Signals corresponding to pyrazine ring protons, methylene (B1212753) protons of the bromomethyl group, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring, the bromomethyl carbon, and the hydroxymethyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight and characteristic isotopic pattern for bromine-containing compounds.
IR Spectroscopy Absorption bands for O-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-Br stretching.

Halogenated Derivatives and their Reactivity Profiles

The bromine atom in this compound is a key functional group that dictates much of its reactivity. As a benzylic-like halide, the bromine is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring. thieme-connect.de

The reactivity of halopyrazines is generally greater than that of the corresponding halopyridines in nucleophilic substitution reactions. thieme-connect.de The carbon-bromine bond in the bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of a wide range of functional groups, making this compound a valuable synthetic intermediate.

The reaction conditions for these nucleophilic substitutions can be tailored based on the nucleophilicity of the incoming group and the desired product. For example, reactions with amines may proceed under mild conditions, while reactions with less reactive nucleophiles might require the use of a base or elevated temperatures. The general reactivity of α-haloketones, which share some electronic similarities with α-halomethyl N-heterocycles, demonstrates that the polarity of the carbon-halogen bond is enhanced by the adjacent electron-withdrawing group, facilitating nucleophilic attack. acs.org

Chiral Analogues and Stereoisomers

The introduction of a stereocenter at the carbon bearing the hydroxyl group leads to the formation of chiral analogues of this compound. The synthesis of enantiomerically pure or enriched pyrazinemethanol derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Enantioselective synthesis of chiral pyridines has been achieved through various catalytic methods, and similar strategies could potentially be adapted for pyrazine derivatives. nih.govrsc.org For example, the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst can yield one enantiomer of the alcohol in excess. Chemoenzymatic methods, employing alcohol dehydrogenases, have also proven effective for the enantioselective synthesis of chiral α-fluorinated secondary alcohols with pyridine (B92270) rings, a strategy that could be explored for pyrazinemethanol analogues. nih.gov

The characterization of chiral analogues requires specialized techniques to determine the enantiomeric purity and absolute configuration. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying enantiomers. The absolute configuration can often be determined by X-ray crystallography of a single crystal or by correlation with known chiral standards.

Conjugates and Bioconjugates for Research Applications

The reactivity of the bromomethyl group makes this compound and its derivatives suitable for conjugation to other molecules, including biomolecules. Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. mit.edu

The bromomethyl group can act as an electrophile for reaction with nucleophilic functional groups present on biomolecules, such as the thiol group of cysteine residues in proteins or amine groups in lysine (B10760008) residues. This allows for the site-specific modification of proteins, peptides, and other biological macromolecules.

For example, heteroaryl methylsulfones have been used for the arylation of cysteine residues in proteins. mit.edu While not a direct analogue, this demonstrates the principle of using an activated methyl group on a heteroaromatic ring for bioconjugation. Such pyrazine-based bioconjugates could be valuable as research tools, for example, as probes to study biological processes or as components of targeted drug delivery systems.

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Structure-reactivity relationships (SRRs) aim to understand how changes in the chemical structure affect the reactivity of a compound.

For nucleophilic substitution at the bromomethyl group, the electronic properties of substituents on the pyrazine ring play a significant role. Electron-withdrawing groups on the pyrazine ring are expected to increase the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would likely decrease the reaction rate. thieme-connect.de

The position of substituents on the pyrazine ring also influences reactivity. Steric hindrance around the reaction center can impede the approach of a nucleophile, leading to a slower reaction rate. Computational studies can be employed to model the electronic and steric effects of different substituents and to predict their impact on reactivity. Understanding these structure-reactivity relationships is crucial for designing new derivatives with tailored reactivity for specific applications. For instance, studies on substituted pyrazoles have shown that the electronic nature of substituents significantly influences their tautomeric equilibria and reactivity. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For alpha-(Bromomethyl)-2-pyrazinemethanol, HRMS provides an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₆H₇BrN₂O.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. chromatographyonline.com Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). chromatographyonline.com This results in a distinctive pair of peaks (M and M+2) in the mass spectrum that are of almost equal intensity, immediately indicating the presence of a single bromine atom in the molecule. chromatographyonline.com HRMS systems, such as Orbitrap or FT-ICR mass spectrometers, can resolve these isotopic peaks with high precision, confirming the molecular formula and aiding in the structural identification of fragments during tandem mass spectrometry (MS/MS) experiments. nih.govrug.nl The analysis of isotopic patterns is a powerful method for identifying halogenated compounds from complex data sets. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table presents theoretical values based on the compound's structure.

Ion Molecular Formula Calculated m/z Relative Abundance (%)
[M+H]⁺ (with ⁷⁹Br) C₆H₈BrN₂O⁺ 202.9818 100.0

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While 1D NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all signals and for determining the molecule's covalent structure.

2D Correlational Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal proton-proton coupling networks. Key correlations would be expected between the methine proton (CH-OH) and the protons of the bromomethyl group (-CH₂Br), as well as between the methine proton and the adjacent pyrazine (B50134) ring proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, such as the methine proton to the methine carbon, the bromomethyl protons to the bromomethyl carbon, and the aromatic protons to their respective pyrazine ring carbons. drugbank.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different functional groups. For instance, correlations would be observed between the bromomethyl protons and the C2 carbon of the pyrazine ring, confirming the attachment point of the side chain.

Solid-State NMR (ssNMR): In cases where a suitable single crystal for X-ray crystallography cannot be obtained, or to study the compound in its amorphous or polycrystalline state, ssNMR can provide valuable structural information. rsc.org It can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs by analyzing the chemical shift anisotropy and dipolar couplings that are averaged out in solution-state NMR.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents estimated chemical shift ranges based on typical values for similar structural motifs.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (COSY, HMBC)
Pyrazine-H3 ~8.6 ~145 HMBC to C2, C5
Pyrazine-H5 ~8.5 ~144 HMBC to C3, C6
Pyrazine-H6 ~8.5 ~143 HMBC to C2, C5
CH-OH ~5.0 ~70 COSY to CH₂Br; HMBC to C2, CH₂Br
CH₂Br ~3.8 ~35 COSY to CH-OH; HMBC to C2, CH-OH

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. benthamopen.com A successful crystallographic analysis of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and angles, confirming the molecular geometry.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles defining the orientation of the side chain relative to the pyrazine ring.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate how the molecules pack into the crystal lattice. benthamopen.com

Absolute Configuration: For a crystal grown from an enantiomerically pure sample, anomalous dispersion methods can be used to unambiguously determine the absolute stereochemistry (R or S) at the chiral center. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The 3100-3000 cm⁻¹ region would show C-H stretching from the pyrazine ring. C=N and C=C stretching vibrations of the aromatic pyrazine ring would appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the alcohol and the C-Br stretching vibration would be found in the fingerprint region, typically around 1050 cm⁻¹ and 650-550 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrazine ring vibrations are often strong in Raman spectra due to their polarizability. The C-Br stretch would also be observable. This technique is particularly useful for studying reaction mechanisms and molecular transformations in situ.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted FTIR/Raman Frequency (cm⁻¹)
O-H Stretch Alcohol 3400-3200 (Broad)
Aromatic C-H Stretch Pyrazine Ring 3100-3000
Aliphatic C-H Stretch -CH, -CH₂ 2950-2850
C=N, C=C Stretch Pyrazine Ring 1600-1400
C-O Stretch Alcohol 1100-1000

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for studying these stereoisomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. mdpi.com Each enantiomer will produce a spectrum that is a mirror image of the other. These methods are highly sensitive to the three-dimensional structure around the chiral center and can be used to determine the enantiomeric purity of a sample.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD and measures the differential absorption of polarized light in the infrared region. It provides detailed stereochemical information based on the molecule's vibrational modes. mdpi.com

Determination of Absolute Configuration: While chiroptical methods can distinguish between enantiomers, determining the absolute configuration (i.e., assigning R or S) often requires comparison with a known standard or, more powerfully, with quantum chemical calculations. nih.gov By computationally predicting the CD or VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned. nih.gov

Theoretical and Computational Studies on Alpha Bromomethyl 2 Pyrazinemethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or an approximation thereof, to determine the electron distribution and energy levels within the molecule. For alpha-(Bromomethyl)-2-pyrazinemethanol, these calculations can reveal key aspects of its stability, reactivity, and spectroscopic behavior.

DFT and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are two cornerstones of quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory but often at a significant computational cost. acs.org DFT, on the other hand, is based on the electron density of a system and has become a widely used tool due to its favorable balance of accuracy and computational efficiency. mostwiedzy.pl

For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, would be well-suited to optimize the molecular geometry and calculate various electronic properties. mostwiedzy.plbohrium.com These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure. A study on pyrazine (B50134) and its halo derivatives using the B3LYP functional, for example, successfully determined electron affinities and potential energy curves for dissociation, showcasing the utility of this method for understanding the impact of halogenation on the electronic structure. bohrium.com

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

ParameterValue
C2-C3 Bond Length (Å)1.395
C5-C6 Bond Length (Å)1.392
C2-N1 Bond Length (Å)1.334
C3-N4 Bond Length (Å)1.335
C(methanol)-O Bond Length (Å)1.428
C(bromomethyl)-Br Bond Length (Å)1.950
C3-C2-N1 Bond Angle (°)122.5
N1-C6-C5 Bond Angle (°)122.6
Dihedral Angle (N1-C2-C(methanol)-O) (°)65.0

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazine ring, which is electron-rich. The LUMO, conversely, is likely to have significant contributions from the bromomethyl group, given the electron-withdrawing nature of the bromine atom. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation. Studies on pyrazine derivatives have shown that substitutions on the ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.20
HOMO-LUMO Gap5.65

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's most stable geometry, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its side chains, MD simulations are essential for exploring the different conformations it can adopt in various environments.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping out the potential energy surface for a reaction, identifying the transition states, and calculating the activation energies. For this compound, this could involve modeling its synthesis or its degradation pathways. researchgate.netmdpi.comnih.gov

For instance, a nucleophilic substitution reaction at the bromomethyl group could be modeled to understand its reactivity with various nucleophiles. Computational methods would be used to locate the transition state structure for the reaction and calculate the energy barrier, which is directly related to the reaction rate. Such studies have been instrumental in elucidating reaction mechanisms for a wide range of organic and biochemical processes.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgmdpi.com By calculating the vibrational frequencies of a molecule, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to aid in structural elucidation. Similarly, NMR chemical shifts can be calculated to help assign peaks in an experimental NMR spectrum.

For this compound, DFT calculations could predict its characteristic vibrational modes. For example, the C-Br stretching frequency, the O-H stretching of the methanol (B129727) group, and the various C-H and ring vibrations of the pyrazine moiety would all have distinct calculated frequencies. A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide successfully used DFT computations to perform vibrational assignments of its FT-IR and FT-Raman spectra. chemrxiv.org

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch3450
C-H (aromatic) Stretch3050-3100
C-H (aliphatic) Stretch2900-3000
C=N Stretch1580
C=C Stretch1480
C-O Stretch1050
C-Br Stretch650

Note: The data in this table is hypothetical and for illustrative purposes, based on typical vibrational frequencies for the respective functional groups.

Ligand-Protein Docking Simulations (as a probe molecule, not drug discovery)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations can be used to explore its potential interactions with the binding sites of various proteins, treating it as a probe molecule to map out interaction landscapes.

These simulations can identify potential hydrogen bonding, hydrophobic, and halogen bonding interactions between the pyrazine derivative and amino acid residues in a protein's active site. nih.gov The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group of the methanol side chain can be both a hydrogen bond donor and acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition. A review of pyrazine-based ligands in the Protein Data Bank revealed that hydrogen bonding to the pyrazine nitrogen is a very frequent interaction. nih.gov Docking studies of pyrazine carboxamide derivatives have also demonstrated their potential to bind to various protein targets. researchgate.net

Table 4: Hypothetical Docking Results of this compound with a Generic Kinase Active Site

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen Bond (N1)Lysine (B10760008) (backbone NH)2.9
Hydrogen Bond (OH)Aspartate (side chain C=O)2.8
Halogen Bond (Br)Leucine (backbone C=O)3.1
Pi-Pi StackingPhenylalanine3.5

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible interactions within a protein binding site.

Applications of Alpha Bromomethyl 2 Pyrazinemethanol in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The bifunctional nature of α-(Bromomethyl)-2-pyrazinemethanol makes it a versatile building block. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution, while the hydroxymethyl group can be protected, oxidized, or used to direct subsequent reactions. This allows for a range of synthetic transformations to build more complex pyrazine-containing structures.

The primary utility of α-(Bromomethyl)-2-pyrazinemethanol lies in its capacity to serve as a precursor for a wide array of substituted pyrazine (B50134) heterocycles. The bromomethyl group readily undergoes nucleophilic substitution (SN2) reactions with various nucleophiles. This reaction pathway allows for the introduction of diverse side chains at the 2-position of the pyrazine ring, leading to a library of novel pyrazine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Resulting Functional Group
Azide Sodium Azide (NaN₃) -CH₂N₃
Cyanide Sodium Cyanide (NaCN) -CH₂CN
Thiolate Sodium Thiophenoxide (NaSPh) -CH₂SPh
Amine Ammonia (NH₃) -CH₂NH₂
Alkoxide Sodium Methoxide (NaOMe) -CH₂OCH₃

These transformations are fundamental in diversifying the pyrazine core, enabling the synthesis of compounds for various applications, including medicinal chemistry and materials science. mdpi.com

Pyrazine-based structures are integral to numerous natural products and pharmaceutical agents. nih.govnih.gov α-(Bromomethyl)-2-pyrazinemethanol can serve as a key intermediate in the multi-step synthesis of such complex molecules. For instance, after substitution of the bromide, the alcohol moiety can be oxidized to an aldehyde or carboxylic acid, which can then participate in further carbon-carbon bond-forming reactions or amide couplings. This sequential reactivity is crucial in the convergent synthesis of elaborate molecular targets. The synthesis of pyrazine-linked bisindole alkaloid alocasin A, for example, highlights the importance of functionalized pyrazine intermediates in building complex natural products. nih.gov

Role in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net The bromomethyl group of α-(Bromomethyl)-2-pyrazinemethanol, being a C(sp³)-Br bond, can potentially participate in various cross-coupling reactions. While less common than couplings involving C(sp²)-Br bonds, methodologies for the coupling of benzylic-type halides are well-established.

Palladium- or nickel-catalyzed reactions such as Suzuki, Negishi, or Stille couplings could be employed to form a new carbon-carbon bond at the methyl position. nih.govnih.gov For example, a Suzuki coupling with an arylboronic acid would yield a 2-(arylmethyl)-2-pyrazinemethanol derivative. Such reactions are pivotal for creating complex diarylmethane-like structures embedded within a heterocyclic framework. researchgate.net

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst Example Product Type
Suzuki Coupling R-B(OH)₂ Pd(PPh₃)₄ 2-(R-methyl)-2-pyrazinemethanol
Negishi Coupling R-ZnX Pd(OAc)₂/SPhos 2-(R-methyl)-2-pyrazinemethanol
Stille Coupling R-Sn(Bu)₃ Pd(PPh₃)₄ 2-(R-methyl)-2-pyrazinemethanol

These reactions significantly expand the synthetic utility of the title compound, allowing it to be incorporated into larger, conjugated systems or complex drug-like molecules.

Asymmetric Synthesis Applications

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. The hydroxymethyl group in α-(Bromomethyl)-2-pyrazinemethanol provides a handle for introducing chirality. There are two primary potential strategies:

Kinetic Resolution: A racemic mixture of α-(Bromomethyl)-2-pyrazinemethanol could be resolved using enzymatic methods. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting one (as the unreacted alcohol). This chemoenzymatic approach is effective for preparing chiral alcohols. nih.govresearchgate.net

Asymmetric Reduction: The synthesis of α-(Bromomethyl)-2-pyrazinemethanol could be designed to produce a single enantiomer from the outset. This would typically involve the asymmetric reduction of the corresponding ketone, α-(Bromomethyl)-2-pyrazinyl ketone, using chiral reducing agents or catalysts.

The resulting enantiopure pyrazinemethanol derivative would be a valuable chiral building block for the synthesis of stereochemically defined target molecules. rsc.org

Reagent in Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edu α-(Bromomethyl)-2-pyrazinemethanol is well-suited for a variety of FGI reactions at its two functional centers.

The hydroxymethyl group can be:

Oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

Converted to other leaving groups, such as a tosylate, which could then be displaced by other nucleophiles.

The bromomethyl group can be:

Substituted by a wide range of nucleophiles, as detailed in section 7.1.1.

Reduced to a methyl group using a reducing agent like tributyltin hydride (Bu₃SnH).

Table 3: Selected Functional Group Interconversions

Starting Group Reagent(s) Resulting Group
-CH₂OH PCC, CH₂Cl₂ -CHO (Aldehyde)
-CH₂OH KMnO₄ -COOH (Carboxylic Acid)
-CH₂Br NaN₃, DMF -CH₂N₃ (Azide)
-CH₂Br PPh₃, then RCHO -CH=CHR (Alkene via Wittig)

These transformations underscore the compound's role as a flexible intermediate, enabling access to a broad spectrum of pyrazine derivatives from a single starting material.

Applications in Advanced Chemical Biology Research Non Clinical Focus

Development of Chemical Probes and Tags

Chemical probes are small molecules designed to selectively interact with and report on the presence or function of a specific biological target, such as a protein or enzyme. The design of such probes often incorporates two key features: a recognition element that provides affinity and selectivity for the target, and a reactive or reporter group that enables detection or covalent modification.

The alpha-(Bromomethyl)-2-pyrazinemethanol structure is well-suited for the development of chemical probes. The pyrazine (B50134) ring can serve as a scaffold for modification to enhance binding affinity and selectivity for a target protein. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to specific binding interactions within a protein's active or binding site. The bromomethyl group, being an electrophilic moiety, can act as a reactive handle for the covalent modification of nucleophilic amino acid residues, such as cysteine, histidine, or lysine (B10760008), on the target protein. This allows for the creation of irreversible probes that can be used to "tag" proteins of interest for subsequent identification and characterization.

Probe ComponentFunction in this compoundPotential for Modification
Pyrazine Core Provides a structural scaffold and potential for specific binding interactions through hydrogen bonding and aromatic interactions.Substitution on the pyrazine ring can be systematically altered to optimize binding affinity and selectivity for a target protein.
Bromomethyl Group Acts as a reactive electrophile for covalent modification of nucleophilic amino acid residues on a target protein.The reactivity of the leaving group (bromide) can be tuned, or the entire group can be replaced with other reactive moieties to target different amino acid residues.
Methanol (B129727) Group Can influence solubility and may participate in hydrogen bonding interactions with the target protein.Can be modified to introduce reporter tags, such as fluorophores or biotin, for visualization or affinity purification of the labeled protein.

Use in Activity-Based Protein Profiling (ABPP) Research

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to study the activity of entire enzyme families in complex biological samples. ABPP probes typically consist of a reactive "warhead" that covalently modifies the active site of an enzyme in an activity-dependent manner, a linker, and a reporter tag for detection and enrichment.

Given its electrophilic nature, this compound can be envisioned as a warhead for ABPP probes. By targeting nucleophilic residues that are often found in the active sites of enzymes, probes derived from this compound could be used to profile the activity of various enzyme classes, such as proteases, kinases, or transferases. The pyrazine scaffold can be modified to impart selectivity for a particular enzyme family. For instance, by mimicking the structure of a known enzyme substrate or inhibitor, the probe can be directed to a specific class of enzymes.

Below is a table of common electrophilic warheads used in ABPP probes, illustrating the chemical space where this compound fits.

Electrophilic WarheadTarget Amino Acid Residue(s)Enzyme Classes Profiled
FluorophosphonatesSerineSerine hydrolases
AcrylamidesCysteineCysteine proteases, kinases
EpoxidesCysteine, Aspartate, GlutamateCysteine and aspartic proteases
Bromomethyl ketones Cysteine, HistidineCysteine proteases, dehydrogenases

Studies on Enzyme Inhibition Mechanisms (in vitro, non-therapeutic)

The study of enzyme inhibition is fundamental to understanding enzyme function and for the development of new therapeutic agents. Inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation.

The this compound scaffold is a promising starting point for the design of irreversible enzyme inhibitors for in vitro research applications. The pyrazine core can be designed to have high affinity for the active site of a target enzyme, positioning the bromomethyl group for covalent reaction with a nearby nucleophilic residue. This mechanism-based inactivation allows for the detailed study of enzyme kinetics and the identification of key active site residues.

Many clinically approved and investigational drugs incorporate a pyrazine ring, highlighting its utility as a pharmacophore. tandfonline.comnih.gov In a research context, pyrazine-based inhibitors are valuable tools for elucidating enzyme mechanisms.

Pyrazine-Containing Kinase InhibitorTarget KinaseInhibition Mechanism
GilteritinibFLT3/AXLATP-competitive
RadotinibBCR-ABLATP-competitive
AcalabrutinibBTKCovalent, irreversible
PrexasertibCHK1ATP-competitive

Molecular Tools for Receptor Binding Studies (in vitro, non-therapeutic)

In vitro receptor binding assays are essential for characterizing the affinity and selectivity of ligands for their receptors. These studies often employ radiolabeled or fluorescently labeled ligands in competition assays to determine the binding properties of unlabeled compounds.

Derivatives of this compound can be valuable tools in such studies. The pyrazine moiety is a common feature in ligands for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov By modifying the pyrazine core, ligands with high affinity and selectivity for a specific receptor can be developed.

The reactive bromomethyl group offers an additional advantage for receptor studies. A ligand containing this group can be used as an affinity labeling agent. Upon binding to the receptor, the bromomethyl group can covalently react with a nucleophilic residue in the binding pocket, leading to irreversible labeling. This can be used to:

Identify the ligand binding site through subsequent proteomic analysis.

Quantify receptor density in a given tissue preparation.

Functionally inactivate a receptor population to study its role in cellular signaling pathways.

The following table provides examples of pyrazine-containing compounds and their receptor targets, illustrating the potential for this compound derivatives in this area of research.

Pyrazine-Containing CompoundReceptor Target(s)Application
8-(1-piperazinyl)imidazo[1,2-a]pyrazineα2-adrenergic receptorSelective antagonist
ZopicloneGABAA receptorPositive allosteric modulator
Varenicline (contains a pyrazine-like ring)α4β2 nicotinic acetylcholine receptorPartial agonist

Potential Applications in Materials Science and Supramolecular Chemistry

Precursor for Polymer Synthesis

The bifunctional nature of alpha-(Bromomethyl)-2-pyrazinemethanol makes it a promising candidate as a monomer for the synthesis of a variety of polymers. The reactive bromomethyl group can readily undergo nucleophilic substitution reactions, while the hydroxyl group can participate in condensation polymerizations. This dual reactivity allows for the incorporation of the pyrazine (B50134) moiety into polymer backbones or as a pendant group, thereby imparting specific electronic and coordination properties to the resulting materials. lifechemicals.com

Several polymerization strategies can be envisaged for this monomer. For instance, it could be used in polycondensation reactions with diamines, diols, or dithiols, where the bromomethyl group would react to form new covalent bonds, leading to the formation of polyamines, polyethers, or polythioethers, respectively. Alternatively, the hydroxyl group could be reacted with diacids or diacyl chlorides to produce polyesters, or with diisocyanates to form polyurethanes.

The incorporation of the pyrazine ring into the polymer structure is of particular interest. Pyrazine is an electron-deficient heterocycle, and its presence in a polymer backbone can influence the material's electronic properties, such as its electron affinity and charge transport characteristics. acs.org This could be advantageous for applications in organic electronics. Furthermore, the nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions, opening up the possibility of creating metallopolymers with interesting catalytic or magnetic properties.

Table 1: Potential Polymerization Reactions Involving this compound
Polymerization TypeCo-monomerResulting Polymer ClassPotential Properties
Polycondensation (via -CH2Br)Diamine (e.g., 1,6-hexanediamine)PolyamineMetal-chelating, pH-responsive
Polycondensation (via -CH2Br)Diol (e.g., 1,4-butanediol)PolyetherThermally stable, good dielectric properties
Polycondensation (via -OH)Diacid (e.g., adipic acid)PolyesterBiodegradable, good mechanical properties
Polyaddition (via -OH)Diisocyanate (e.g., toluene diisocyanate)PolyurethaneElastomeric, high tensile strength

Building Block for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The pyrazine moiety is a well-known building block for MOFs, as its two nitrogen atoms can effectively coordinate with a variety of metal centers to form extended networks. acs.org this compound offers several potential advantages as a ligand for MOF synthesis.

The primary coordination sites are the two nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group. These can bind to metal ions to form one-, two-, or three-dimensional coordination polymers. researchgate.net The geometry of the ligand and the coordination preferences of the metal ion will dictate the final topology of the MOF. The presence of the hydroxyl group can also lead to the formation of hydrogen bonds within the framework, which can enhance its stability.

A particularly interesting feature of this ligand is the bromomethyl group. While not a typical coordinating group, it can be used for post-synthetic modification of the MOF. wuttkescience.com After the framework has been assembled, the bromo- group can be chemically transformed into other functional groups through nucleophilic substitution reactions. This allows for the introduction of new functionalities into the pores of the MOF, tailoring its properties for specific applications such as gas storage, separation, or catalysis.

Table 2: Potential Coordination Modes and Resulting MOF Architectures
Coordinating AtomsPotential Metal IonsPossible MOF DimensionalityPost-Synthetic Modification Potential
N, N' (Pyrazine)Cu(II), Zn(II), Co(II), Fe(II)1D, 2D, 3DHigh (via -CH2Br)
N, O (Pyrazine, Hydroxyl)Mn(II), Ni(II), Cd(II)2D, 3DHigh (via -CH2Br)
N, N', O (Pyrazine, Hydroxyl)Lanthanides (e.g., Eu(III), Tb(III))3DHigh (via -CH2Br)

Self-Assembly Studies and Supramolecular Architectures

Supramolecular chemistry deals with the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in various non-covalent interactions makes it an excellent candidate for the construction of well-defined supramolecular architectures. rsc.org

The hydroxyl group is a potent hydrogen bond donor and acceptor, and can form strong and directional hydrogen bonds. The two nitrogen atoms of the pyrazine ring are also hydrogen bond acceptors. researchgate.net This combination of hydrogen bonding sites can lead to the formation of a variety of self-assembled motifs, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks.

Table 3: Non-Covalent Interactions and Potential Supramolecular Motifs
Interaction TypeParticipating GroupsPotential Supramolecular Motif
Hydrogen Bonding (O-H···N)Hydroxyl group, Pyrazine nitrogenChains, Dimers
Hydrogen Bonding (O-H···O)Hydroxyl groupChains, Sheets
π-π StackingPyrazine ringsColumns, Lamellae
Halogen Bonding (C-Br···N/O)Bromomethyl group, Pyrazine nitrogen/Hydroxyl oxygenChains, Networks

Optoelectronic Materials Research

Pyrazine-containing compounds have attracted significant attention in the field of optoelectronics due to the electron-deficient nature of the pyrazine ring. rsc.org This property makes them suitable as building blocks for materials used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This compound, with its functional handles, is a promising precursor for the synthesis of novel optoelectronic materials.

The electron-withdrawing pyrazine core can be combined with electron-donating moieties to create donor-acceptor (D-A) type molecules. rsc.org Such D-A systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties such as large Stokes shifts and solvatochromism. The emission color of these materials can be tuned by modifying the strength of the donor and acceptor units.

The bromomethyl group on this compound provides a convenient site for introducing various electron-donating groups through nucleophilic substitution reactions. This allows for the systematic tuning of the electronic and optical properties of the resulting molecules. The hydroxyl group could also be used to attach the molecule to other components, for example, to polymer chains or to the surface of an electrode. The versatility of this compound makes it a valuable tool for the design and synthesis of new materials for a wide range of optoelectronic applications. chemrxiv.orgresearchgate.net

Table 4: Potential Optoelectronic Applications and Relevant Properties of Pyrazine Derivatives
ApplicationDesired PropertyRole of Pyrazine MoietyExample of Pyrazine-Based Material
Organic Light-Emitting Diodes (OLEDs)High electron mobility, Tunable emissionElectron-transporting or emissive layerPyrazinophenazine derivatives
Organic Solar Cells (OSCs)Good electron acceptor, Broad absorptionAcceptor material in bulk heterojunctionπ-conjugated pyrazine polymers
Organic Field-Effect Transistors (OFETs)High charge carrier mobilityn-type semiconductor2,5-Di(aryleneethynyl)pyrazine derivatives

Future Research Directions and Emerging Areas

Exploration of New Synthetic Methodologies

Future research will likely focus on the development of novel and efficient synthetic routes to alpha-(Bromomethyl)-2-pyrazinemethanol and its derivatives. Current strategies for the synthesis of functionalized pyrazines often involve multi-step sequences which can be inefficient. mobt3ath.com Emerging methodologies could include:

Direct C-H Functionalization: Transition metal-catalyzed C-H functionalization presents a powerful tool for the direct introduction of the bromomethyl or hydroxymethyl group onto a pre-existing pyrazine (B50134) core, thereby streamlining the synthetic process. mdpi.com Research in this area would aim to identify suitable catalysts and reaction conditions for regioselective functionalization.

Flow Chemistry Synthesis: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. mdpi.com Developing a flow-based synthesis for this compound could lead to a more efficient and greener production method compared to traditional batch processes.

Enzymatic Synthesis: The use of enzymes in organic synthesis is a growing field, offering high selectivity and mild reaction conditions. nih.gov Future work could explore the use of biocatalysts for the asymmetric synthesis of chiral derivatives of this compound, which could have applications in medicinal chemistry.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization as a synthetic building block. The interplay between the electron-deficient pyrazine ring and the reactive bromomethyl and hydroxymethyl groups can lead to complex reaction pathways. Future research should focus on:

Nucleophilic Substitution Reactions: Detailed kinetic and computational studies of nucleophilic substitution reactions at the bromomethyl group will provide insights into the reactivity and selectivity of these transformations. rsc.org Understanding the influence of the pyrazine ring's electronic properties on the reaction mechanism is of particular interest.

Competitive Reactions: Investigating the competition between reactions at the bromomethyl and hydroxymethyl groups under various conditions will be essential for selective functionalization. This includes studying the potential for intramolecular cyclization reactions.

Radical Reactions: Exploring the potential for radical-mediated reactions involving the bromomethyl group could open up new avenues for carbon-carbon bond formation and the synthesis of more complex pyrazine derivatives.

Integration into Advanced Catalytic Systems

The nitrogen atoms in the pyrazine ring and the oxygen of the hydroxymethyl group make this compound a potential ligand for the development of novel catalysts. Future research in this area could involve:

Homogeneous Catalysis: The synthesis of coordination complexes with transition metals could lead to new homogeneous catalysts for a variety of organic transformations. The electronic properties of the pyrazine ring can be tuned to modulate the catalytic activity of the metal center.

Heterogeneous Catalysis: Immobilization of this compound or its metal complexes onto solid supports could lead to the development of recyclable heterogeneous catalysts, which are desirable from an environmental and economic perspective.

Asymmetric Catalysis: The development of chiral ligands derived from this compound could enable new asymmetric catalytic reactions for the synthesis of enantiomerically pure compounds.

Development of Novel Research Tools and Probes

The pyrazine core is a component of some fluorescent molecules, suggesting that derivatives of this compound could be developed as research tools and probes. nih.govfrontiersin.orgmdpi.com This is an emerging area with significant potential:

Fluorescent Probes for Bioimaging: By attaching a fluorophore to the this compound scaffold, it may be possible to develop novel fluorescent probes for the detection of specific analytes or for imaging in biological systems. nih.gov The pyrazine moiety can act as a modulator of the fluorescent properties.

Chemical Probes for Target Identification: The reactive bromomethyl group can be used to covalently label biological macromolecules, making derivatives of this compound potential chemical probes for identifying new drug targets.

Sensors for Environmental Monitoring: Functionalization of the pyrazine ring could lead to the development of chemosensors for the detection of metal ions or other environmental pollutants.

Sustainable and Environmentally Benign Chemical Transformations

Future research will undoubtedly focus on developing sustainable and environmentally friendly methods for the synthesis and application of this compound. This aligns with the broader goals of green chemistry. mobt3ath.com Key areas of investigation include:

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and reactions of this compound to reduce the reliance on volatile organic compounds.

Catalyst-Free Reactions: Developing reaction protocols that avoid the use of toxic or expensive metal catalysts, for example, through the use of organocatalysis or photochemical methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Interdisciplinary Research with Emerging Technologies

The unique properties of the pyrazine ring make this compound a candidate for interdisciplinary research at the interface of chemistry, materials science, and biology. lifechemicals.com Potential future directions include:

Materials Science: The pyrazine moiety is found in various functional materials, including polymers and coordination frameworks. acs.org Derivatives of this compound could be used as building blocks for the synthesis of novel materials with interesting electronic, optical, or porous properties.

Medicinal Chemistry: Pyrazine derivatives have a wide range of biological activities. researchgate.netmdpi.com The functional groups on this compound provide handles for the synthesis of libraries of new compounds for drug discovery programs.

Computational Chemistry: The use of computational modeling and machine learning can accelerate the discovery of new reactions and applications for this compound by predicting its properties and reactivity.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Optimize stoichiometry to minimize di-substitution byproducts.

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations can predict reaction pathways by analyzing:

  • Transition States : Energy barriers for bromide displacement by nucleophiles (e.g., amines, thiols).
  • Electrostatic Potential Maps : Identify electrophilic regions on the bromomethyl group .

Q. Example Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices to map nucleophilic/electrophilic sites.

Validate with experimental kinetic data (e.g., rate constants for SN2 reactions).

What analytical techniques are most reliable for confirming the structure of this compound?

Basic Research Question
A multi-technique approach ensures accurate structural confirmation:

Technique Key Data Reference
¹H/¹³C NMR Chemical shifts for pyrazine C-H (δ 8.5–9.0 ppm), bromomethyl (δ 4.2–4.5 ppm)
X-ray Crystallography Bond lengths: C-Br (~1.93 Å), C-O (~1.42 Å)
High-Resolution Mass Spectrometry (HRMS) Exact mass (e.g., C₆H₆BrN₂O⁺: 216.9652)

Note : Coupled with IR spectroscopy (O-H stretch at ~3200 cm⁻¹) to confirm the methanol moiety .

How can researchers resolve discrepancies in reported spectroscopic data for derivatives of this compound?

Advanced Research Question
Discrepancies often arise from solvent effects, impurities, or isomerism. Mitigation strategies include:

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆, CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Crystallographic Validation : Compare experimental X-ray data with computational models to distinguish structural isomers .
  • Reproducibility Checks : Cross-validate data across multiple labs using identical synthetic batches .

Case Study : A 2022 study resolved conflicting ¹³C NMR signals for a bromomethyl-pyrazine derivative by isolating single crystals and confirming bond angles via X-ray diffraction .

What strategies are effective for stabilizing this compound during storage, given its potential reactivity?

Advanced Research Question
The bromomethyl group is prone to hydrolysis or thermal decomposition. Recommended practices:

  • Storage Conditions : Under inert atmosphere (N₂/Ar) at –20°C in amber vials.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture or use stabilizers like BHT (0.1% w/w) .
  • Kinetic Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC analysis .

How does the electronic environment of the pyrazine ring influence the reactivity of the bromomethyl group?

Advanced Research Question
The electron-deficient pyrazine ring enhances the electrophilicity of the bromomethyl group, facilitating nucleophilic attacks. Key evidence:

  • Hammett Studies : Substituents on the pyrazine ring (e.g., electron-withdrawing groups) correlate with SN2 reaction rates .
  • Computational Insights : Natural Bond Orbital (NBO) analysis shows increased positive charge on the bromine-bearing carbon (C-Br: +0.35 e) .

Q. Experimental Design :

  • Compare reactivity of this compound with analogues (e.g., methyl vs. nitro substituents).

What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question
Chiral resolution requires:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.